1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
Brand Name:
Vulcanchem
CAS No.:
158999-13-4
VCID:
VC0235165
InChI:
InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1
SMILES:
CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O
Molecular Formula:
C16H19ClN4O4.ClH
Molecular Weight:
237.68 g/mol
1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
CAS No.: 158999-13-4
Main Products
VCID: VC0235165
Molecular Formula: C16H19ClN4O4.ClH
Molecular Weight: 237.68 g/mol
CAS No. | 158999-13-4 |
---|---|
Product Name | 1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole |
Molecular Formula | C16H19ClN4O4.ClH |
Molecular Weight | 237.68 g/mol |
IUPAC Name | (8R)-8-(chloromethyl)-1-methyl-7,8-dihydro-6H-furo[3,2-e]indol-4-ol |
Standard InChI | InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1 |
Standard InChIKey | UFTLTOTWMUVHSB-ZETCQYMHSA-N |
Isomeric SMILES | CC1=COC2=C(C=C3C(=C12)[C@H](CN3)CCl)O |
SMILES | CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Canonical SMILES | CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O |
Synonyms | 1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole DHM-CFI |
PubChem Compound | 157805 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume